4-(Morpholin-4-yl)-n-(4-nitrophenyl)pyridine-2-carboxamide

PRMT3 inhibition Epigenetics PROTAC synthesis

4-(Morpholin-4-yl)-N-(4-nitrophenyl)pyridine-2-carboxamide (CAS 66933-50-4, molecular formula C₁₆H₁₆N₄O₄, MW 328.32 g/mol) is a synthetic pyridine-2-carboxamide derivative bearing a morpholine substituent at the pyridine 4-position and a 4-nitrophenyl moiety on the carboxamide nitrogen. It is also catalogued as PRMT3-IN-4, a protein arginine methyltransferase 3 (PRMT3) inhibitor employed as an active control for SGC707 and as a precursor for PRMT3-targeted PROTACs.

Molecular Formula C16H16N4O4
Molecular Weight 328.32 g/mol
CAS No. 66933-50-4
Cat. No. B13995194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Morpholin-4-yl)-n-(4-nitrophenyl)pyridine-2-carboxamide
CAS66933-50-4
Molecular FormulaC16H16N4O4
Molecular Weight328.32 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC(=NC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C16H16N4O4/c21-16(18-12-1-3-13(4-2-12)20(22)23)15-11-14(5-6-17-15)19-7-9-24-10-8-19/h1-6,11H,7-10H2,(H,18,21)
InChIKeyKYILFHLPMMIREW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Morpholin-4-yl)-N-(4-nitrophenyl)pyridine-2-carboxamide (CAS 66933-50-4): Chemical Identity and Comparator Context for Scientific Procurement


4-(Morpholin-4-yl)-N-(4-nitrophenyl)pyridine-2-carboxamide (CAS 66933-50-4, molecular formula C₁₆H₁₆N₄O₄, MW 328.32 g/mol) is a synthetic pyridine-2-carboxamide derivative bearing a morpholine substituent at the pyridine 4-position and a 4-nitrophenyl moiety on the carboxamide nitrogen. It is also catalogued as PRMT3-IN-4, a protein arginine methyltransferase 3 (PRMT3) inhibitor employed as an active control for SGC707 and as a precursor for PRMT3-targeted PROTACs . The compound is structurally related to a family of substituted pyridine carboxamides that includes positional isomers differing in the location of the morpholine and nitro groups, as well as des-morpholine analogs, which serve as the most relevant comparator set for scientific selection .

Why 4-(Morpholin-4-yl)-N-(4-nitrophenyl)pyridine-2-carboxamide Cannot Be Replaced by Generic Pyridine Carboxamide Analogs


Substitution at the morpholine and nitrophenyl positions within the pyridine-2-carboxamide scaffold is not interchangeable. The morpholine ring at the pyridine 4-position modulates both electronic properties and steric bulk, influencing target engagement; moving the morpholine to the 2-position (as in CAS 263400-91-5) or replacing the 4-nitrophenyl with a 3-nitrophenyl group yields compounds with the identical molecular formula (C₁₆H₁₆N₄O₄) but divergent biological profiles . The 4-nitrophenyl group participates in specific electron-withdrawing interactions that affect carboxamide bond stability and hydrogen-bonding capacity, while des-morpholine analogs such as N-(4-nitrophenyl)pyridine-2-carboxamide (CAS 61349-99-3) lack the morpholine-mediated solubility and target-recognition features entirely . These structural differences create distinct pharmacological fingerprints that preclude generic substitution.

Quantitative Differentiation Evidence for 4-(Morpholin-4-yl)-N-(4-nitrophenyl)pyridine-2-carboxamide Relative to Comparators


PRMT3 Active-Control Designation: Differential Utility vs. SGC707 and PRMT3-IN-5

4-(Morpholin-4-yl)-N-(4-nitrophenyl)pyridine-2-carboxamide (PRMT3-IN-4) is explicitly designated as the active control for SGC707, a well-characterized PRMT3 allosteric inhibitor with an IC₅₀ of 31 ± 2 nM (KD = 53 ± 2 nM) [1]. Unlike SGC707, PRMT3-IN-4 is validated as a synthetic intermediate for PROTAC conjugate assembly, enabling targeted protein degradation studies that are not feasible with the parent inhibitor alone . By contrast, the structurally distinct PRMT3 inhibitor PRMT3-IN-5 (Compound 14) exhibits only an IC₅₀ of 291 nM against PRMT3, representing an approximately 9.4-fold weaker potency relative to the SGC707 reference point that PRMT3-IN-4 is paired with .

PRMT3 inhibition Epigenetics PROTAC synthesis

Positional Isomer Differentiation: Morpholine Regioisomerism Alters Biological Target Profile

The target compound (morpholine at pyridine 4-position, 4-nitrophenyl) shares the identical molecular formula (C₁₆H₁₆N₄O₄, MW 328.32) with its positional isomer 2-morpholin-4-yl-N-(3-nitrophenyl)pyridine-4-carboxamide (CAS 263400-91-5), yet the regioisomeric arrangement drives differential biological annotation. The target compound is catalogued exclusively as a PRMT3 inhibitor (PRMT3-IN-4) with demonstrated utility in leukemia-related PROTAC research [1], whereas the 2-morpholino, 3-nitrophenyl isomer has not been associated with PRMT3 activity in curated databases and instead appears linked to broader kinase or antibacterial screening panels . This functional divergence arises solely from the positional swap of the morpholine and nitro substituents, underscoring that molecular formula alone is an unreliable criterion for procurement decisions.

Structure-activity relationship Kinase selectivity Isomer comparison

Des-Morpholine Analog Comparison: Morpholine Contributes Essential Physicochemical and Biological Properties

Removal of the morpholine group, as in the des-morpholine analog N-(4-nitrophenyl)pyridine-2-carboxamide (CAS 61349-99-3, MW 257.24), eliminates the tertiary amine functionality that contributes to aqueous solubility, hydrogen-bond acceptor capacity, and target recognition. The target compound possesses a polar surface area (PSA) of 100.28 Ų and four hydrogen-bond acceptor atoms (including the morpholine oxygen and nitrogen) contributing to solubility and permeability characteristics distinct from the simpler analog . The des-morpholine analog has been reported to exhibit only modest antibacterial activity against Bacillus cereus and Bacillus subtilis, whereas the target compound is annotated for PRMT3 inhibition and PROTAC applications—a fundamentally different biological application space .

Solubility enhancement Ligand efficiency Drug-likeness

Leukemia Research Annotation: Disease-Relevant Tool Compound Status vs. Unannotated Analogs

PRMT3-IN-4 (the target compound) is explicitly annotated for use in leukemia-related research, serving as a precursor for PRMT3-targeted PROTAC degraders that have demonstrated efficacy in inhibiting acute leukemia cell growth . In a 2024 study by Zou et al., a PRMT3-targeted PROTAC degrader—for which PRMT3-IN-4 serves as the active control intermediate—was shown to be more effective than the PRMT3 inhibitor SGC707 in suppressing acute leukemia cell proliferation and inducing apoptosis via activation of intrinsic apoptosis and endoplasmic reticulum stress pathways [1]. Neither the positional isomer (CAS 263400-91-5) nor the des-morpholine analog (CAS 61349-99-3) carries comparable leukemia-research annotation in curated chemical biology databases.

Acute leukemia PRMT3 degradation PROTAC therapeutics

Validated Application Scenarios for 4-(Morpholin-4-yl)-N-(4-nitrophenyl)pyridine-2-carboxamide Based on Quantitative Evidence


PRMT3-Targeted PROTAC Degrader Synthesis for Acute Leukemia Research

As an active control intermediate for SGC707 (PRMT3 IC₅₀ = 31 ± 2 nM), PRMT3-IN-4 is directly validated for use as a synthetic precursor in assembling PRMT3-targeted PROTAC degraders. In a 2024 Advanced Science publication, a PRMT3-PROTAC degrader derived from this chemical series outperformed the parent inhibitor SGC707 in acute leukemia cell models, inducing intrinsic apoptosis and endoplasmic reticulum stress signaling [1]. Research groups focused on targeted protein degradation in leukemia should prioritize this compound over its positional isomers or des-morpholine analogs, which lack this specific synthetic tractability and disease-model validation.

PRMT3 Biochemical Assay Development and Inhibitor Selectivity Profiling

The compound serves as a matched active control for SGC707 in PRMT3 biochemical assays. SGC707 has been extensively characterized with an IC₅₀ of 31 ± 2 nM and >100-fold selectivity against 31 other methyltransferases and >250 non-epigenetic targets [1]. PRMT3-IN-4 provides a structurally distinct yet functionally paired control compound for use in PRMT3 inhibitor screening cascades, selectivity panels, and cellular target-engagement assays. The des-morpholine analog (CAS 61349-99-3) and the 2-morpholino positional isomer (CAS 263400-91-5) cannot fulfill this role due to absent PRMT3 annotation .

Epigenetic Tool Compound Procurement for Chemical Biology Core Facilities

For institutional chemical biology cores maintaining curated libraries of epigenetic probes, this compound occupies a defined niche as a PRMT3 inhibitor/PROTAC precursor with documented leukemia-research relevance [1]. It is catalogued by multiple reputable vendors (MedChemExpress HY-159732, TargetMol T200459) with specification sheets confirming molecular identity (C₁₆H₁₆N₄O₄, MW 328.32, PSA 100.28 Ų) . Core facilities should stock this specific regioisomer rather than the 2-morpholino or 3-nitrophenyl isomers, which carry ambiguous or absent biological annotation despite identical molecular formula.

Structure-Activity Relationship (SAR) Studies on Pyridine Carboxamide PRMT Inhibitors

The compound's well-defined substitution pattern (4-morpholino on pyridine, 4-nitrophenyl on carboxamide) makes it a critical reference point in SAR campaigns exploring the impact of morpholine position and nitro-group regiochemistry on PRMT3 binding. The availability of positional isomer comparators (CAS 263400-91-5 with 2-morpholino/3-nitrophenyl substitution) enables direct head-to-head evaluation of how atomic connectivity—rather than molecular formula—dictates target engagement and biological outcome [1]. Medicinal chemistry teams optimizing PRMT3 ligands for selectivity or pharmacokinetic properties should include this compound as a benchmark in their screening cascade.

Quote Request

Request a Quote for 4-(Morpholin-4-yl)-n-(4-nitrophenyl)pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.